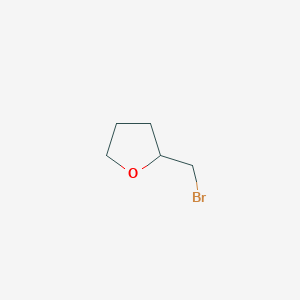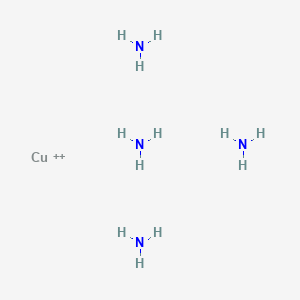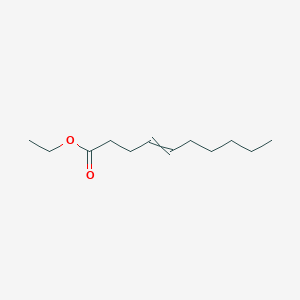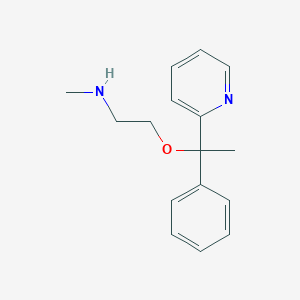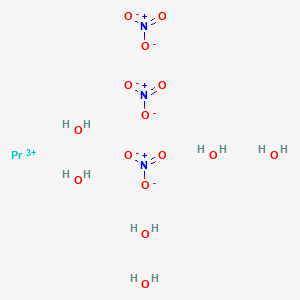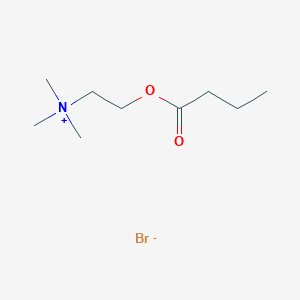
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is a chemical compound with the molecular formula C5H2K2N4O4·H2O It is a derivative of purine, specifically an oxidized form of guanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate typically involves the oxidation of guanine. One common method is the use of potassium permanganate as an oxidizing agent in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective oxidation of guanine to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized purine derivatives.
Reduction: Reduction reactions can revert the compound to its original guanine form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products Formed
Oxidation Products: Higher oxidized purine derivatives.
Reduction Products: Guanine and its derivatives.
Substitution Products: Various substituted purine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is used as a model compound to study oxidation processes and the stability of oxidized nucleobases. It is also used in the synthesis of other purine derivatives.
Biology
In biological research, this compound is studied for its role in oxidative stress and DNA damage. It serves as a marker for oxidative damage in nucleic acids and is used in assays to measure the extent of such damage.
Medicine
In medicine, this compound is investigated for its potential role in disease mechanisms related to oxidative stress. It is also explored as a potential therapeutic agent for conditions involving oxidative damage.
Industry
In industrial applications, this compound is used in the development of sensors and diagnostic tools for detecting oxidative damage in biological samples.
Mécanisme D'action
The mechanism of action of Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate involves its interaction with nucleic acids. The compound can form base pairs with other nucleobases, leading to mutations and DNA damage. It also participates in redox reactions, contributing to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxo-7,8-dihydroguanine: Another oxidized form of guanine, similar in structure and function.
8-Oxo-7,8-dihydro-2’-deoxyguanosine: A deoxyribonucleoside derivative of 8-oxo-7,8-dihydroguanine.
Uniqueness
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is unique due to its specific oxidation state and its ability to form stable complexes with potassium ions. This property makes it particularly useful in studies of oxidative stress and nucleic acid chemistry.
Propriétés
Numéro CAS |
19142-74-6 |
|---|---|
Formule moléculaire |
C5H3KN4O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
potassium;2,6-dioxo-3,7-dihydropurin-8-olate |
InChI |
InChI=1S/C5H4N4O3.K/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 |
Clé InChI |
DCCRVWCOAHRDKP-UHFFFAOYSA-M |
SMILES |
C12=C(NC(=O)N1)N=C(N=C2[O-])[O-].O.[K+].[K+] |
SMILES canonique |
C12=C(NC(=O)NC1=O)N=C(N2)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


